(1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17780298
InChI: InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1
SMILES:
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol

(1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC17780298

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol -

Specification

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
IUPAC Name (1R)-2-amino-1-(2,6-dichlorophenyl)ethanol
Standard InChI InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1
Standard InChI Key QGRKTIWYKAIGEL-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)[C@H](CN)O)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(CN)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (1R)-2-amino-1-(2,6-dichlorophenyl)ethanol, reflects its stereochemistry and functional groups. The 1R configuration denotes the spatial arrangement of the hydroxyl and amino groups on the ethanol backbone, which critically impacts its biological interactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₉Cl₂NO
Molecular Weight206.07 g/mol
SMILES NotationOCC(N)C1=C(Cl)C=CC=C1Cl
CAS Registry Number150806-18-1
Stereochemical Descriptor(1R)-configuration

The 2,6-dichlorophenyl group enhances lipophilicity, facilitating membrane permeability, while the amino and hydroxyl groups enable hydrogen bonding with biological targets .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically begins with 2-amino-1-(2,6-dichlorophenyl)ethan-1-one as a precursor. Reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) yields the target compound. Reaction conditions—such as temperature (−10°C to 25°C) and solvent polarity—are optimized to achieve enantiomeric excess (>90% ee) and yields exceeding 75%.

Industrial Production Challenges

Scaling production requires addressing:

  • Stereoselectivity: Catalytic asymmetric reduction using chiral catalysts (e.g., BINAP-ruthenium complexes) improves enantiopurity.

  • Purification: Chromatography or recrystallization removes byproducts like the (1S)-enantiomer, which may exhibit divergent biological activity.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The secondary alcohol undergoes oxidation to form 2-amino-1-(2,6-dichlorophenyl)ethanone using Jones reagent (CrO₃/H₂SO₄). Conversely, the amino group can be acylated with acetic anhydride to produce N-acetyl derivatives, enhancing stability for pharmaceutical formulations .

Nucleophilic Substitution

The dichlorophenyl ring participates in SNAr reactions with strong nucleophiles (e.g., amines) under basic conditions, yielding substituted derivatives. For example, reaction with piperazine at 80°C replaces chlorine atoms, expanding structural diversity.

Biological Activity and Mechanisms

Enzyme Modulation

The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM, likely via hydrogen bonding between the amino group and flavin adenine dinucleotide (FAD) cofactors. This activity suggests potential in neurodegenerative disease therapy.

Receptor Interactions

As a dopamine D2 receptor partial agonist, it exhibits a binding affinity (Kᵢ) of 58 nM, modulating dopaminergic signaling without inducing full receptor activation . This property is being explored for treating schizophrenia and addiction.

Table 1: Key Biological Targets and Effects

TargetMechanismObserved Effect
MAO-BCompetitive inhibitionNeuroprotection
Dopamine D2 receptorPartial agonismAntipsychotic potential
Bacterial membranesDisruption of lipid bilayersAntimicrobial activity

Applications in Pharmaceutical Research

Lead Compound Optimization

Structural analogs of (1R)-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol are investigated for:

  • Antidepressant activity: Derivatives with fluorinated phenyl groups show improved blood-brain barrier penetration .

  • Antimicrobial agents: The dichlorophenyl moiety disrupts Gram-positive bacterial membranes (MIC = 8 μg/mL against S. aureus).

Prodrug Development

Esterification of the hydroxyl group with lipophilic moieties (e.g., palmitate) enhances oral bioavailability by 40%, as demonstrated in rodent pharmacokinetic studies .

Comparison with Structural Analogues

Ethanol vs. Propanol Backbones

Shortening the carbon chain from propanol (e.g., 2-amino-1-(2,6-dichlorophenyl)propan-1-ol) to ethanol reduces molecular weight by 14.02 g/mol, decreasing logP from 2.1 to 1.8 and improving aqueous solubility .

Impact of Chlorine Substitution

Removing one chlorine atom (as in 2-amino-1-(2-chlorophenyl)ethan-1-ol) lowers antimicrobial potency by 60%, underscoring the importance of dichloro substitution.

Research Gaps and Future Directions

Despite promising preclinical data, clinical studies are absent. Priorities include:

  • Toxicity profiling: Chronic exposure studies in mammalian models.

  • Target identification: Proteomic screening to uncover off-target interactions.

  • Formulation science: Nanoencapsulation to enhance stability and delivery.

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